

Application Notes: Analysis of **(2-Chlorophenyl)diphenyl-methanol-d5** in Environmental Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(2-Chlorophenyl)diphenyl-methanol-d5*

Cat. No.: *B15600333*

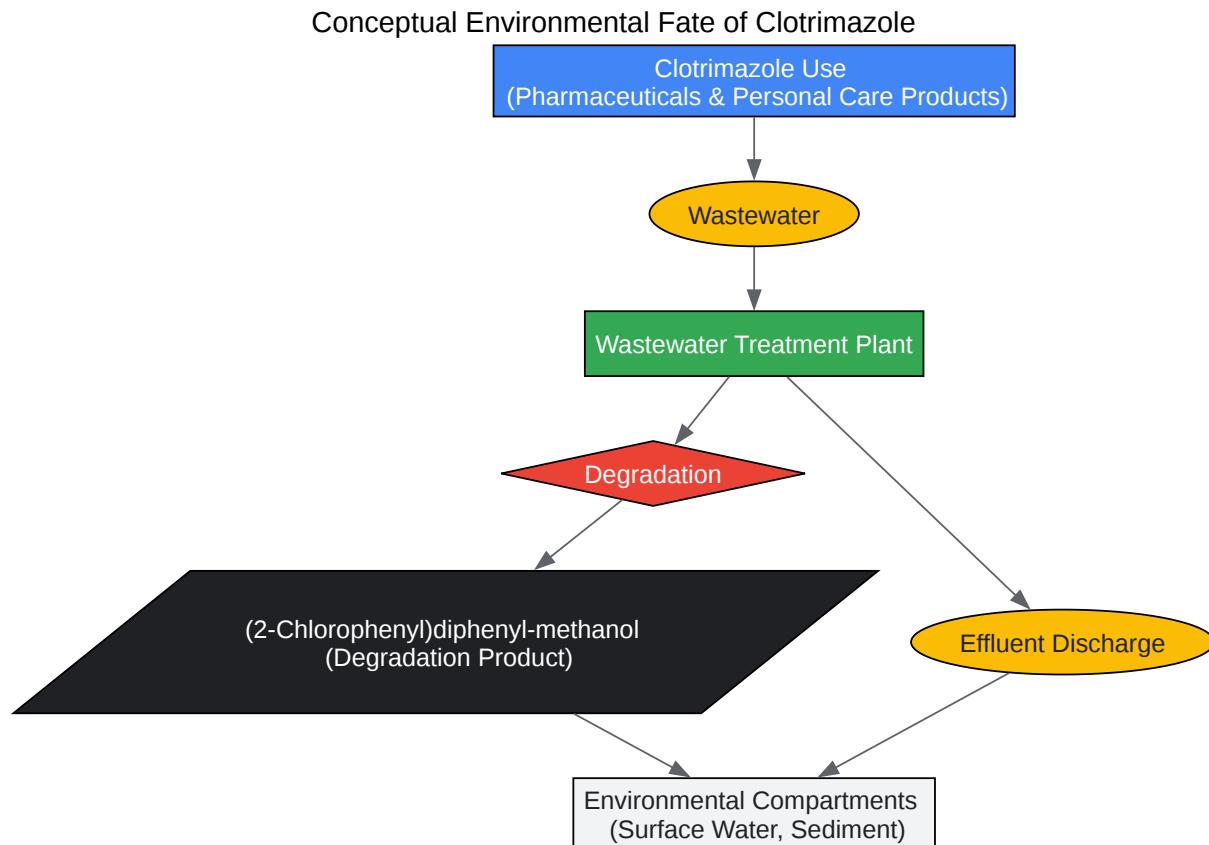
[Get Quote](#)

Introduction

(2-Chlorophenyl)diphenyl-methanol is a primary degradation product of the widely used antifungal pharmaceutical, clotrimazole. Due to the extensive use of clotrimazole in human and veterinary medicine, it and its metabolites are frequently detected in wastewater treatment plant effluents and subsequently in surface waters, making them emerging environmental contaminants of concern. Accurate and sensitive quantification of these compounds is crucial for environmental monitoring and risk assessment.

(2-Chlorophenyl)diphenyl-methanol-d5 is the deuterated analog of (2-Chlorophenyl)diphenyl-methanol. It serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard that co-elutes with the target analyte is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements. These application notes provide a comprehensive overview and a detailed protocol for the use of **(2-Chlorophenyl)diphenyl-methanol-d5** in the analysis of environmental water samples.

Physicochemical Properties of **(2-Chlorophenyl)diphenyl-methanol**


A summary of the key physicochemical properties of the non-labeled analyte is presented in Table 1. These properties are essential for developing and optimizing analytical methods, particularly for sample extraction and chromatography.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₅ ClO	[1]
Molecular Weight	294.8 g/mol	[1]
Melting Point	84-86 °C	[2]
Boiling Point	144-146 °C at 0.01 Torr	[3]
pKa	12.36 ± 0.29 (Predicted)	[3]
LogP (Octanol-Water Partition Coefficient)	4.7 (Predicted)	[1]

Table 1: Physicochemical Properties of (2-Chlorophenyl)diphenyl-methanol. This table summarizes key properties of the target analyte, which are crucial for method development.

Conceptual Environmental Fate Pathway

The presence of (2-Chlorophenyl)diphenyl-methanol in the environment is primarily due to the degradation of clotrimazole. The following diagram illustrates a simplified conceptual pathway from the use of clotrimazole to the potential for environmental exposure.

[Click to download full resolution via product page](#)

Figure 1: Conceptual Environmental Fate of Clotrimazole. This diagram shows the pathway from the use of clotrimazole to the formation and release of its degradation product into the environment.

Protocol: Quantification of (2-Chlorophenyl)diphenyl-methanol in Water Samples

using (2-Chlorophenyl)diphenyl-methanol-d5 and LC-MS/MS

This protocol details a method for the extraction, separation, and quantification of (2-Chlorophenyl)diphenyl-methanol in environmental water samples (e.g., river water, wastewater effluent) using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **(2-Chlorophenyl)diphenyl-methanol-d5** as an internal standard.

Materials and Reagents

- Standards: (2-Chlorophenyl)diphenyl-methanol ($\geq 98\%$ purity), **(2-Chlorophenyl)diphenyl-methanol-d5** ($\geq 98\%$ purity, isotopic purity ≥ 99 atom % D).
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water ($18.2\text{ M}\Omega\cdot\text{cm}$).
- SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 200 mg, 6 mL).
- Glassware: Amber glass bottles for sample collection, volumetric flasks, autosampler vials.
- Equipment: Solid-phase extraction manifold, nitrogen evaporator, vortex mixer, analytical balance, pH meter, LC-MS/MS system.

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of (2-Chlorophenyl)diphenyl-methanol and **(2-Chlorophenyl)diphenyl-methanol-d5** into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
- Intermediate Stock Solutions (10 $\mu\text{g/mL}$): Dilute the primary stock solutions 1:100 with methanol.
- Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of calibration standards by appropriate dilution of the intermediate stock solution with a 50:50 methanol:water mixture.

- Internal Standard Spiking Solution (100 ng/mL): Dilute the intermediate stock solution of **(2-Chlorophenyl)diphenyl-methanol-d5** with methanol.

Sample Collection and Preparation

- Sample Collection: Collect water samples in pre-cleaned amber glass bottles.
- Preservation: Store samples at 4 °C and analyze within 48 hours. If longer storage is needed, freeze at -20 °C.
- Fortification: To a 250 mL water sample, add a precise volume of the internal standard spiking solution to achieve a final concentration of 10 ng/L of **(2-Chlorophenyl)diphenyl-methanol-d5**.

Solid-Phase Extraction (SPE)

The following diagram outlines the SPE workflow for sample clean-up and concentration.

Solid-Phase Extraction Workflow

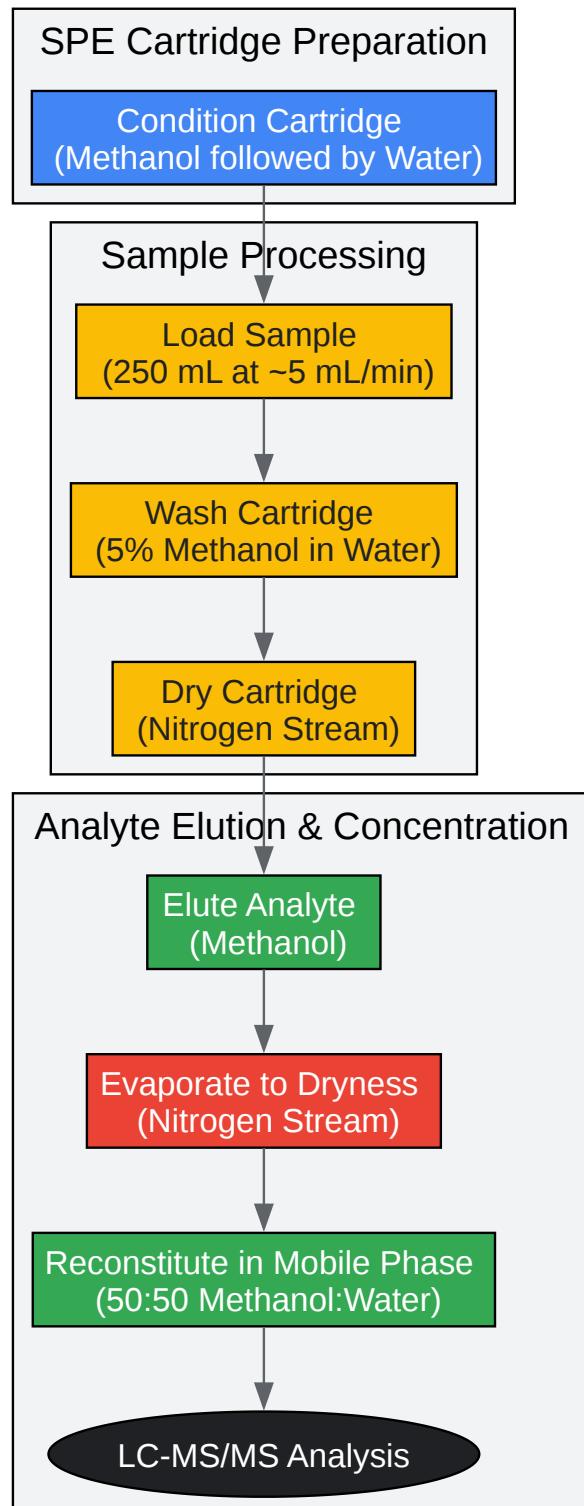

[Click to download full resolution via product page](#)

Figure 2: Solid-Phase Extraction Workflow. This diagram illustrates the steps for extracting and concentrating the analyte from water samples.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40 °C.

MS/MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Illustrative): The exact m/z values for precursor and product ions should be optimized by direct infusion of the individual standards.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
(2-Chlorophenyl)diphenyl-methanol	[M+H-H ₂ O] ⁺ (e.g., 277.1)	Fragment 1	Optimize
Fragment 2	Optimize		
(2-Chlorophenyl)diphenyl-methanol-d5	[M+H-H ₂ O] ⁺ (e.g., 282.1)	Fragment 1	Optimize
Fragment 2	Optimize		

Table 2: Illustrative MRM Transitions. The precursor ion often corresponds to the dehydrated molecule. Product ions and collision energies must be empirically determined.

Data Analysis and Quality Control

- Quantification: Calculate the concentration of (2-Chlorophenyl)diphenyl-methanol using the internal standard method. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Quality Control: Analyze procedural blanks, matrix spikes, and duplicate samples with each batch of environmental samples to assess method performance and potential contamination.

Illustrative Method Performance

The following table presents typical performance characteristics for an LC-MS/MS method for the analysis of small organic molecules in environmental water. These values are for illustrative purposes and should be determined for each specific application and instrument.

Parameter	Typical Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.5 - 2.0 ng/L
Limit of Quantification (LOQ)	1.5 - 6.0 ng/L
Recovery (at 10 ng/L)	85 - 110%
Precision (RSD)	< 15%

Table 3: Illustrative Method Performance Characteristics. This table provides an example of typical performance data for this type of analytical method. Actual values must be experimentally validated.

Conclusion

The use of **(2-Chlorophenyl)diphenyl-methanol-d5** as an internal standard provides a robust and reliable method for the quantification of (2-Chlorophenyl)diphenyl-methanol in environmental water samples. The detailed protocol herein serves as a comprehensive guide for researchers and analytical scientists. The inherent accuracy of the isotope dilution technique is essential for generating high-quality data for environmental monitoring and ecological risk assessment of this emerging contaminant.

References

- 1. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL | 66774-02-5 [chemicalbook.com]
- 3. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL CAS#: 66774-02-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes: Analysis of (2-Chlorophenyl)diphenyl-methanol-d5 in Environmental Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600333#use-of-2-chlorophenyl-diphenyl-methanol-d5-in-environmental-sample-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com